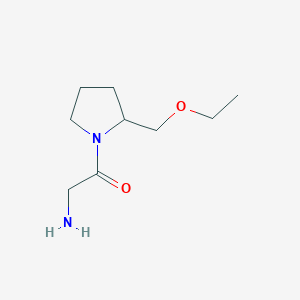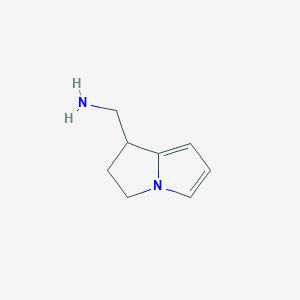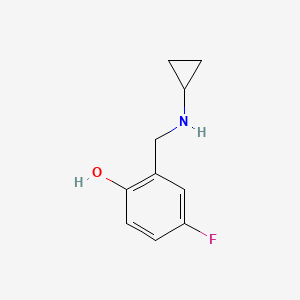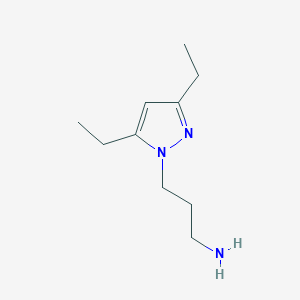![molecular formula C10H16Cl2N4O B1471965 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride CAS No. 1864052-71-0](/img/structure/B1471965.png)
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Vue d'ensemble
Description
“4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” is a compound with the molecular formula C10H16Cl2N4O and a molecular weight of 279.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The exact structure and the positions of the substituents can affect the properties and biological activity of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.17 . Other physical and chemical properties such as boiling point are not specified in the retrieved papers .Applications De Recherche Scientifique
Anticancer Applications
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising results in in vitro anticancer studies . These derivatives have been tested against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown significant cytotoxic effects, particularly against the MCF7 cell line .
Molecular Docking Studies
Molecular docking studies have been conducted with these compounds, revealing promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in the development of targeted therapies for cancers where Bcl2 is overexpressed .
Gene Expression Studies
These compounds have been found to influence the expression of several genes involved in cancer progression . For example, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . This is a critical mechanism for the elimination of cancer cells, and the ability to induce apoptosis is a desirable feature in potential anticancer drugs .
Cell Cycle Arrest
The compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This can halt the proliferation of cancer cells, providing another potential mechanism of action for anticancer therapies .
Development of Targeted Kinase Inhibitors
The compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs) . These TKIs have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , suggesting potential applications in the treatment of cancers where these kinases are implicated .
Induction of Proapoptotic Proteins
The compound has been found to increase the activity of proapoptotic proteins caspase-3 and Bax . This suggests potential applications in the development of therapies that promote apoptosis in cancer cells .
Downregulation of Antiapoptotic Proteins
The compound has been found to decrease the activity of the antiapoptotic protein Bcl2 . This could potentially enhance the effectiveness of therapies that aim to induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBVVUNKVNPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



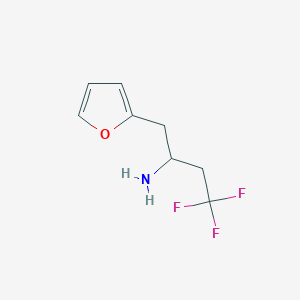
![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)
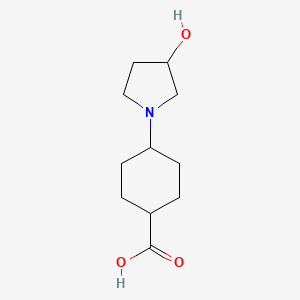
![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)

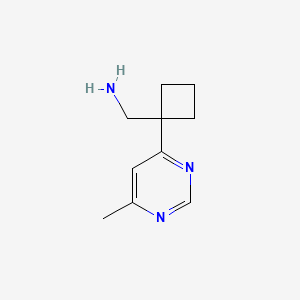
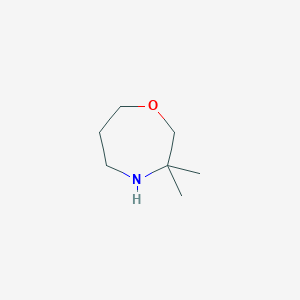
![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)
